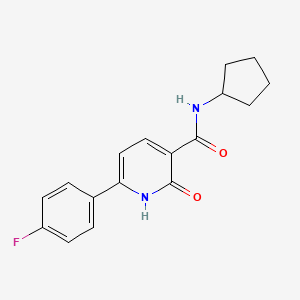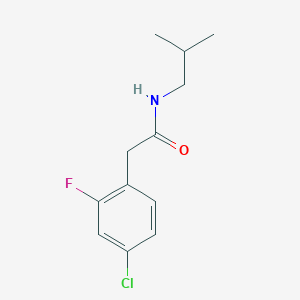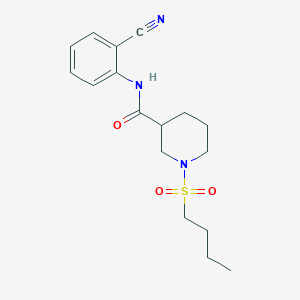
N-cyclopentyl-6-(4-fluorophenyl)-2-hydroxynicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-6-(4-fluorophenyl)-2-hydroxynicotinamide (abbreviated as CFA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CFA is a member of the nicotinamide family of compounds, which are known to have various biological activities.
作用机制
The mechanism of action of N-cyclopentyl-6-(4-fluorophenyl)-2-hydroxynicotinamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cell proliferation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been found to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using N-cyclopentyl-6-(4-fluorophenyl)-2-hydroxynicotinamide in lab experiments is its potential therapeutic value. This compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, which makes it a potential candidate for the treatment of various diseases. Another advantage is that this compound is a relatively stable compound, which makes it easy to handle and store.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in lab experiments. Another limitation is that this compound has not been extensively studied in clinical trials, which makes it difficult to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on N-cyclopentyl-6-(4-fluorophenyl)-2-hydroxynicotinamide. One direction is to further investigate its potential therapeutic value in the treatment of various diseases. This could involve conducting more preclinical studies and clinical trials to determine its safety and efficacy in humans.
Another direction is to investigate the mechanism of action of this compound in more detail. This could involve studying its effects on specific enzymes and pathways that are involved in inflammation, cell proliferation, and cell death.
Finally, future research could focus on developing new derivatives of this compound that have improved solubility and bioavailability. This could lead to the development of new drugs that are more effective in treating various diseases.
合成方法
The synthesis of N-cyclopentyl-6-(4-fluorophenyl)-2-hydroxynicotinamide involves the reaction of 4-fluorobenzaldehyde with cyclopentylamine to form 4-fluorobenzylcyclopentylamine. This intermediate product is then reacted with 2-hydroxynicotinic acid to form this compound. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity of the final product.
科学研究应用
N-cyclopentyl-6-(4-fluorophenyl)-2-hydroxynicotinamide has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. This compound has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
In addition, this compound has been found to have neuroprotective properties. It has been shown to protect neurons from oxidative stress and inflammation, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-cyclopentyl-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-12-7-5-11(6-8-12)15-10-9-14(17(22)20-15)16(21)19-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSIBNGPFKZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(NC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5430725.png)
![3-[2-(3-cyclopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5430729.png)
![4-({2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5430730.png)
![N-[4-(4-morpholinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5430740.png)
![4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine](/img/structure/B5430748.png)
![N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5430753.png)
![N-(4-iodophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B5430763.png)
![allyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5430787.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-7-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5430790.png)

![11-[(4-methoxyphenoxy)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5430811.png)

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5430828.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5430846.png)